Ampiroxicam is a prodrug of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). [, , , ] As a prodrug, Ampiroxicam itself is inactive and is metabolized into the active Piroxicam within the body. [, ] This conversion occurs primarily during absorption through the intestinal wall, facilitated by intestinal carboxyesterase. [, ]
While the provided literature lacks detailed molecular structure data for Ampiroxicam, one study focuses on the related substances arising during its synthesis. [] This study identifies and confirms the structure of a specific compound, 6-methyl-6H-7-oxopyridopyrimido-1,2-benzothiazine-5,5-dioxide, using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (1H NMR) techniques. [] This finding suggests the presence of a complex molecular structure with various potential isomers and byproducts.
Ampiroxicam itself does not possess inherent anti-inflammatory activity. [, , , ] Its mechanism of action relies on its conversion into Piroxicam within the body. [, ] Piroxicam exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, ] These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9